

How to dissolve and prepare BC264 for experiments

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Compound of Interest

Compound Name: **BC264**

Cat. No.: **B15601659**

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Application Notes and Protocols for BC264

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC264 is a potent and selective synthetic peptide agonist for the cholecystokinin B (CCK-B, also known as CCK2) receptor.^[1] As a research tool, **BC264** is instrumental in elucidating the physiological and pathological roles of the CCK-B receptor, which is primarily found in the central nervous system and the gastrointestinal tract. These application notes provide detailed protocols for the dissolution, preparation, and experimental application of **BC264** for both *in vivo* and *in vitro* studies, ensuring reproducible and reliable results.

Compound Information

A summary of the key characteristics of **BC264** is provided in the table below.

Property	Value	Source
Full Name	Boc-Tyr(SO ₃ H)-gNle-mGly-Trp-(NMe)Nle-Asp-Phe-NH ₂	[2]
Molecular Formula	C ₅₈ H ₈₀ N ₁₀ O ₁₅ S ₂	[1]
Molecular Weight	1221.44 g/mol	[1]
Target	Cholecystokinin B (CCK-B/CCK2) Receptor	[1]
Activity	Agonist	[1]
Appearance	Lyophilized powder	[3]

Dissolution and Preparation of BC264 Stock Solutions

The solubility of a peptide is critically dependent on its amino acid composition. **BC264** is an acidic peptide due to the presence of an aspartic acid residue and a sulfated tyrosine residue. The following protocol is recommended for its dissolution.

Materials:

- Lyophilized **BC264** powder
- Sterile, nuclease-free water
- Dimethyl sulfoxide (DMSO), molecular biology grade
- 10 mM Phosphate Buffered Saline (PBS), pH 7.4
- Sterile, low-protein binding microcentrifuge tubes
- Vortex mixer
- Sonicator water bath

Protocol for Reconstitution:

- Initial Solubility Test: Before dissolving the entire sample, it is prudent to test the solubility of a small aliquot.
- Aqueous Dissolution (Recommended):
 - Bring the vial of lyophilized **BC264** to room temperature before opening to prevent condensation.
 - For a 1 mg/mL stock solution, add 818.7 μ L of 10 mM PBS (pH 7.4) to 1 mg of **BC264**.
 - Gently vortex the tube to mix.
 - If the peptide does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.
- Organic Solvent Dissolution (Alternative):
 - If **BC264** does not dissolve in the aqueous buffer, a small amount of an organic solvent can be used.
 - Add a minimal volume of DMSO (e.g., 50 μ L) to 1 mg of **BC264** and vortex until fully dissolved.
 - Slowly add 10 mM PBS (pH 7.4) to the desired final concentration. Note: For cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.
- Storage of Stock Solutions:
 - Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes.
 - Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
 - Avoid repeated freeze-thaw cycles.

Experimental Protocols

In Vivo Administration in Rodent Models

BC264 has been shown to be effective in rodent models when administered via intraperitoneal (i.p.) injection.[4]

Materials:

- **BC264** stock solution (dissolved in a vehicle compatible with animal injection, e.g., sterile saline or PBS)
- Sterile saline (0.9% NaCl) or PBS
- Syringes and needles appropriate for i.p. injection in the chosen animal model
- Rodent model (e.g., rats, mice)

Protocol:

- Preparation of Dosing Solution:
 - Thaw an aliquot of the **BC264** stock solution.
 - Dilute the stock solution to the desired final concentration with sterile saline or PBS. A common dose range for rats is 0.3-30 µg/kg.[1]
 - Ensure the final solution is clear and free of precipitates.
- Administration:
 - Calculate the required volume of the dosing solution based on the animal's body weight and the target dose.
 - Administer the solution via intraperitoneal injection.
 - A vehicle-only control group should be included in the experimental design.

Parameter	Recommended Value
Animal Model	Rat
Route of Administration	Intraperitoneal (i.p.) Injection
Dose Range	0.3 - 30 µg/kg
Vehicle	Sterile Saline or PBS

In Vitro Cell-Based Assays

While specific in vitro protocols for **BC264** are not widely published, its activity can be assessed using cell lines expressing the CCK-B receptor. A general protocol for a cell viability assay is provided below.

Materials:

- A cell line endogenously or recombinantly expressing the CCK-B receptor (e.g., CHO-CCK-B, Swiss 3T3-CCK-B cells).[\[5\]](#)
- Complete cell culture medium
- **BC264** working solutions (diluted from the stock solution in cell culture medium)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)
- Plate reader (spectrophotometer or luminometer)

Protocol for Cell Viability (MTT) Assay:

- Cell Seeding:
 - Seed the CCK-B receptor-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well.

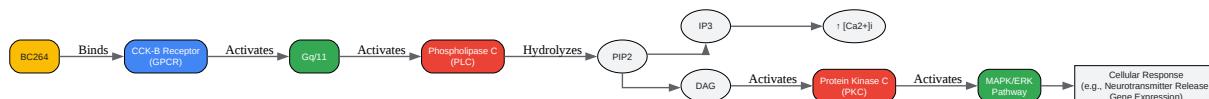
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **BC264** in complete cell culture medium.
 - Remove the old medium from the wells and add 100 µL of the **BC264** working solutions to the respective wells.
 - Include a vehicle-only control and a positive control (e.g., a known CCK-B agonist).
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment:
 - Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
 - Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the cell viability against the log of the **BC264** concentration to determine the EC₅₀ or IC₅₀ value.

Parameter	Recommended Condition
Cell Line	CCK-B Receptor-Expressing Cells
Seeding Density	5,000 - 10,000 cells/well
Treatment Duration	24 - 72 hours
Assay Type	MTT or other viability assays
Endpoint	Absorbance at 570 nm

Signaling Pathway and Experimental Workflow

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by **BC264** initiates a cascade of intracellular signaling events. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] Downstream of these events, the mitogen-activated protein kinase (MAPK/ERK) pathway can be activated.[6][7]

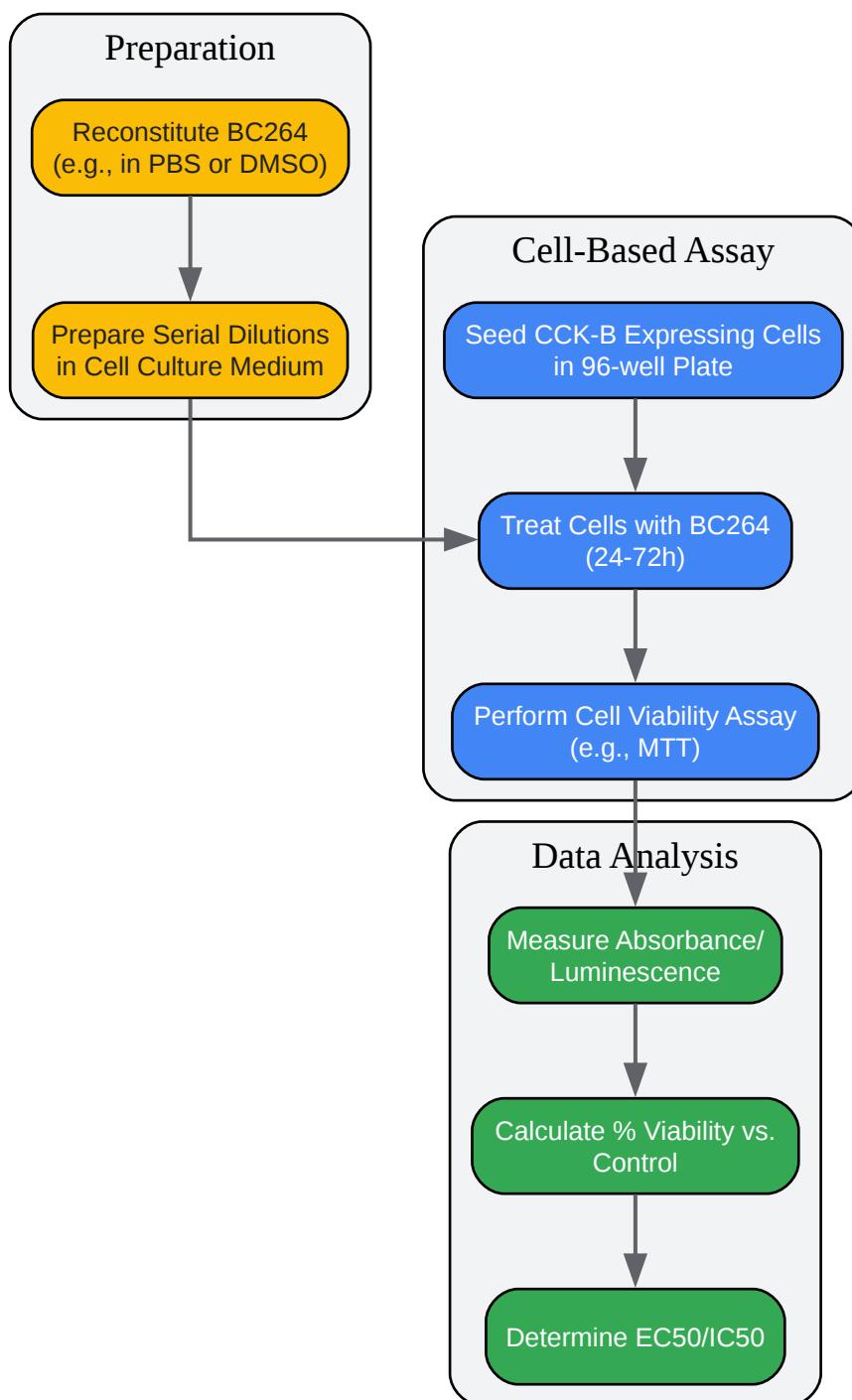


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Caption: CCK-B Receptor Signaling Cascade.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for assessing the in vitro activity of **BC264**.



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Caption: In Vitro Experimental Workflow.

Safety and Handling

BC264 is a research chemical and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

- Poor Solubility: If **BC264** does not dissolve, try gentle warming (up to 37°C) or longer sonication. If solubility issues persist, consider using a small amount of a different organic solvent like dimethylformamide (DMF).
- High Variability in Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use low-protein binding tubes and tips to prevent loss of the peptide.
- Inconsistent In Vivo Effects: Verify the accuracy of dosing calculations and the stability of the dosing solution. Ensure proper i.p. injection technique.

These application notes and protocols are intended to serve as a guide for the dissolution, preparation, and use of **BC264** in experimental settings. Researchers should optimize these protocols based on their specific experimental needs and cell/animal models.

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